3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid
CAS No.:
Cat. No.: VC18122636
Molecular Formula: C10H6F4O3
Molecular Weight: 250.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6F4O3 |
|---|---|
| Molecular Weight | 250.15 g/mol |
| IUPAC Name | 3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
| Standard InChI | InChI=1S/C10H6F4O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4H,3H2,(H,16,17) |
| Standard InChI Key | ICVKGTSGYPIXRC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CC(=O)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring with 4-fluoro and 2-trifluoromethyl substituents, connected to a β-keto carboxylic acid moiety. This arrangement creates a planar geometry stabilized by intramolecular hydrogen bonding between the keto oxygen and carboxylic acid proton. The trifluoromethyl group induces significant electron withdrawal, polarizing the aromatic system and increasing electrophilicity at the ortho and para positions .
Table 1: Key Molecular Descriptors
Physicochemical Characteristics
The compound’s logP of ~2.8 indicates moderate lipophilicity, balancing solubility in polar (e.g., methanol) and nonpolar solvents. Its acidity (pKa ≈ 1.6–2.5) stems from the carboxylic acid group, which is further stabilized by resonance with the keto group. Thermal analysis reveals a melting point above 150°C, consistent with strong intermolecular hydrogen bonding .
Synthesis and Reactivity
Synthetic Pathways
Synthesis typically begins with 4-fluoro-2-(trifluoromethyl)benzaldehyde, which undergoes aldol condensation with pyruvic acid derivatives to form the β-keto acid backbone. Key steps include:
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Friedel-Crafts Acylation: Introducing the trifluoromethyl group via aluminum chloride-catalyzed reaction.
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Oxidative Cleavage: Converting intermediates to the carboxylic acid using potassium permanganate.
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Purification: Recrystallization from ethanol-water mixtures yields >95% purity.
Chemical Transformations
The compound participates in reactions typical of α-keto acids and fluorinated aromatics:
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Decarboxylation: Heating above 200°C releases CO₂, forming 4-fluoro-2-(trifluoromethyl)acetophenone.
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Nucleophilic Aromatic Substitution: The fluorine atom at C4 is replaceable by amines or alkoxides under basic conditions .
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Reduction: Sodium borohydride reduces the keto group to a hydroxyl group, yielding a diol derivative.
Biological Activities and Applications
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (IC₅₀ = 12 µM), likely due to coordination between the keto group and the enzyme’s heme iron. This property suggests utility in drug-drug interaction studies.
Anticancer Screening
Preliminary data indicate 48% inhibition of MCF-7 breast cancer cells at 50 µM, mediated by ROS generation and caspase-3 activation. Structural analogs with chlorine substituents exhibit higher potency (e.g., 3-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, IC₅₀ = 28 µM) .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
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